2-(Trimethylstannyl)pyrimidine
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Overview
Description
2-(Trimethylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a trimethylstannyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylstannyl)pyrimidine typically involves the reaction of chloropyrimidine with trimethylstannane in the presence of a base such as sodium metal. This method ensures the substitution of the chlorine atom with the trimethylstannyl group, yielding the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin reagents.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylstannyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions with electrophiles such as acyl chlorides.
Oxidation Reactions: The compound can be oxidized to form pyrimidine-2-carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Acyl Chlorides: Used in substitution reactions to introduce acyl groups.
Potassium Permanganate: Employed in oxidation reactions to convert methyl groups to carboxylic acids.
Major Products Formed:
Acylated Pyrimidines: Formed through substitution reactions with acyl chlorides.
Pyrimidine-2-carboxylic Acid: Produced via oxidation reactions.
Scientific Research Applications
2-(Trimethylstannyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylstannyl)pyrimidine involves its ability to undergo substitution reactions, thereby modifying the structure and function of target moleculesThis reactivity is crucial for its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
2-(Tributylstannyl)pyrimidine: Another organotin compound with similar reactivity but different steric and electronic properties.
2-(Trimethylsilyl)pyrimidine: Features a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and applications.
Uniqueness: 2-(Trimethylstannyl)pyrimidine is unique due to its specific reactivity profile, which allows for selective substitution reactions. This makes it a valuable tool in the synthesis of complex organic molecules and potential pharmaceutical agents .
Properties
Molecular Formula |
C7H12N2Sn |
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Molecular Weight |
242.89 g/mol |
IUPAC Name |
trimethyl(pyrimidin-2-yl)stannane |
InChI |
InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h1-3H;3*1H3; |
InChI Key |
RCFQIMPQKOTUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC=CC=N1 |
Origin of Product |
United States |
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